Potent PD-1/PD-L1 Inhibition: Benchmark IC50 of 92.3 nM for the 8-Bromo-6-methyl Scaffold
In a head-to-head comparative study of a series of [1,2,4]triazolo[4,3-a]pyridine derivatives targeting the PD-1/PD-L1 interaction, the lead compound A22, which is based on the 8-bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine core scaffold, exhibited an IC50 value of 92.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This potency was superior to other analogs with different substitution patterns in the same study. The research established that the 8-bromo and 6-methyl groups are critical structural features for maintaining high binding affinity to the PD-L1 protein, as their removal or modification led to a significant loss of inhibitory activity [1].
| Evidence Dimension | Inhibition of PD-1/PD-L1 interaction |
|---|---|
| Target Compound Data | IC50 = 92.3 nM (for compound A22, containing the 8-bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine core) |
| Comparator Or Baseline | Other [1,2,4]triazolo[4,3-a]pyridine analogs in the same study series |
| Quantified Difference | A22 was the most potent compound reported in the series; other analogs displayed higher IC50 values, indicating lower potency. |
| Conditions | Homogenous Time-Resolved Fluorescence (HTRF) assay measuring PD-1/PD-L1 binding inhibition. |
Why This Matters
This data provides a quantitative benchmark for procurement, confirming that the 8-bromo-6-methyl substituted scaffold is part of a validated, potent lead compound for PD-1/PD-L1 inhibitor development, unlike other substitution patterns that are less active.
- [1] Qin, M.; et al. Discovery of [1,2,4]Triazolo[4,3‑a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Med. Chem. Lett. 2019. IC50 = 92.3 nM for Compound A22. View Source
